2-(Thiophen-3-yl)oxirane is a chemical compound characterized by the presence of an oxirane (epoxide) functional group attached to a thiophene ring at the 3-position. Its molecular formula is , with a molecular weight of approximately . The structure features a three-membered cyclic ether, which contributes to its reactivity and potential applications in organic synthesis and materials science.
-(Thiophen-3-yl)oxirane serves as a valuable building block in organic synthesis due to its unique reactivity profile. The three-membered ring (oxirane) can readily undergo ring-opening reactions with various nucleophiles, enabling the formation of diverse functionalized molecules.
Studies have explored its utility in synthesizing complex heterocyclic compounds, such as pyrans and thiophenes. [PubChem, "Thiophene, 2-oxiranyl-", ]
One study reported its antifungal activity against various fungal strains, suggesting its potential as a lead compound for developing antifungal agents. [Ambeed.com, "68277-38-3|2-(Thiophen-3-yl)oxirane", ]
While preliminary, some research explores the potential of 2-(thiophen-3-yl)oxirane in material science applications. Its incorporation into polymer structures has been investigated, aiming to improve their properties like thermal stability and conductivity. [Molport, "(2S)-2-(thiophen-3-yl)oxirane", ]
The oxirane ring in 2-(thiophen-3-yl)oxirane is known for its reactivity, particularly in nucleophilic ring-opening reactions. Common reactions include:
The synthesis of 2-(thiophen-3-yl)oxirane can be accomplished through various methods:
2-(Thiophen-3-yl)oxirane has several potential applications:
Interaction studies involving 2-(thiophen-3-yl)oxirane focus on its reactivity with various nucleophiles and electrophiles. Key findings include:
Several compounds share structural similarities with 2-(thiophen-3-yl)oxirane, each exhibiting unique properties:
Compound Name | Structure Description | Notable Properties |
---|---|---|
2-(Thiophen-2-yl)oxirane | Similar epoxide structure at a different position | Potentially different reactivity |
3-(Thiophen-3-yl)oxirane | Oxirane attached at the 3-position on thiophene | Different sterics affecting reactivity |
2-(Furyl)oxirane | Oxirane linked to a furan ring | Exhibits different biological activities |
2-(Thienyl)ethanol | Alcohol derivative of thiophene | Used in organic synthesis |
These compounds highlight the uniqueness of 2-(thiophen-3-yl)oxirane due to its specific substitution pattern and potential applications in various fields. The distinct electronic properties imparted by the thiophene ring further differentiate it from other similar compounds.